molecular formula C11H11IN2O2 B14771519 1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione

1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione

Cat. No.: B14771519
M. Wt: 330.12 g/mol
InChI Key: UJAKCSHEBBCYLH-UHFFFAOYSA-N
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Description

1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione is a synthetic organic compound characterized by the presence of an iodo-substituted phenyl ring and a hexahydropyrimidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione typically involves multi-step organic reactions One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvent-free conditions are often employed to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The iodo group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Iodo-5-methyl-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The iodo group may facilitate binding to specific enzymes or receptors, while the hexahydropyrimidine-2,4-dione core can interact with nucleic acids or proteins. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

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Properties

Molecular Formula

C11H11IN2O2

Molecular Weight

330.12 g/mol

IUPAC Name

1-(3-iodo-5-methylphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H11IN2O2/c1-7-4-8(12)6-9(5-7)14-3-2-10(15)13-11(14)16/h4-6H,2-3H2,1H3,(H,13,15,16)

InChI Key

UJAKCSHEBBCYLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)I)N2CCC(=O)NC2=O

Origin of Product

United States

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